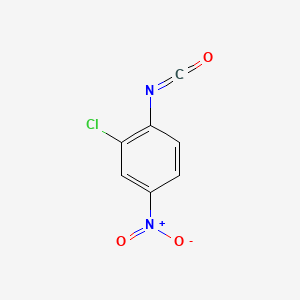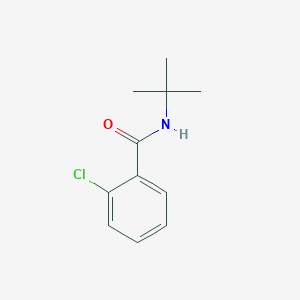
(Z)-3-Octen-1-ol acetate
Overview
Description
(Z)-3-Octen-1-ol acetate is an organic compound belonging to the family of esters. It is characterized by a pleasant, fruity odor, making it a valuable component in the fragrance and flavor industries. This compound is derived from (Z)-3-Octen-1-ol, an unsaturated alcohol, through an esterification process with acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Octen-1-ol acetate typically involves the esterification of (Z)-3-Octen-1-ol with acetic acid. This reaction is catalyzed by an acid, commonly sulfuric acid, to facilitate the formation of the ester. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ester group is converted to a carboxylic acid.
Reduction: The compound can be reduced to its corresponding alcohol, (Z)-3-Octen-1-ol, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: (Z)-3-Octenoic acid.
Reduction: (Z)-3-Octen-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(Z)-3-Octen-1-ol acetate has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in plant-insect interactions, particularly as a volatile organic compound that attracts pollinators or repels pests.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is widely used in the formulation of perfumes, flavors, and food additives due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (Z)-3-Octen-1-ol acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. At the molecular level, the compound binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell. In biological systems, it may interact with enzymes and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
(Z)-3-Hexen-1-ol acetate: Another ester with a similar structure but a shorter carbon chain.
(E)-2-Hexen-1-ol acetate: An isomer with a different configuration of the double bond.
(Z)-3-Octen-1-yl butyrate: A similar ester with a different acyl group.
Uniqueness: (Z)-3-Octen-1-ol acetate is unique due to its specific combination of an unsaturated alcohol and acetic acid, resulting in a distinct fruity aroma. Its longer carbon chain compared to (Z)-3-Hexen-1-ol acetate provides a different olfactory profile, making it valuable in specific fragrance and flavor applications.
Properties
IUPAC Name |
[(Z)-oct-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h6-7H,3-5,8-9H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXNWSHRRVPWLO-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B1598715.png)

![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598717.png)






